2-[(3R,4S)-3-Cyclopropyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[(3R,4S)-3-cyclopropyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO4/c27-24(28)13-17-11-12-26(14-22(17)16-9-10-16)25(29)30-15-23-20-7-3-1-5-18(20)19-6-2-4-8-21(19)23/h1-8,16-17,22-23H,9-15H2,(H,27,28)/t17-,22+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYHCMROCLEACJ-HTAPYJJXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CN(CCC2CC(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]([C@@H]1CC(=O)O)C2CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(3R,4S)-3-Cyclopropyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid (CAS Number: 2580093-88-3) is a synthetic compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a cyclopropyl group and a fluorenylmethoxycarbonyl (Fmoc) moiety. The molecular formula is , with a molecular weight of 448.5 g/mol. The structure is represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C24H28N2O5 |
| Molecular Weight | 448.5 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2580093-88-3 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various cellular processes. Research indicates that it may exhibit the following mechanisms:
- Apoptosis Induction : Similar to other piperidine derivatives, this compound has been shown to induce apoptosis in cancer cell lines by activating caspases and increasing reactive oxygen species (ROS) levels .
- Cell Cycle Arrest : Studies have demonstrated that it can cause cell cycle arrest, particularly in the S-phase, which is critical for preventing cancer cell proliferation .
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thus affecting cellular energy production and growth .
Anticancer Activity
Numerous studies have evaluated the anticancer properties of related compounds, suggesting that this compound could be effective against various cancer types:
- Breast Cancer : Preliminary results indicate significant cytotoxic effects against breast cancer cell lines, with IC50 values in the low micromolar range .
| Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | <10 | Apoptosis induction via caspase activation |
| Colon Cancer | <15 | Cell cycle arrest and ROS accumulation |
| Lymphoma | <12 | Proteasome inhibition |
Antifungal Activity
Recent investigations into piperidine derivatives have also highlighted antifungal properties against resistant strains such as Candida auris. The compound's ability to disrupt fungal cell membranes and induce apoptosis suggests potential as an antifungal agent .
Case Studies
- Study on Piperidone Derivatives : A study demonstrated that piperidone derivatives similar to our compound showed significant cytotoxicity across multiple cancer cell lines (breast, pancreatic, etc.), with mechanisms involving ROS accumulation and mitochondrial dysfunction .
- Antifungal Efficacy : Research on novel triazole derivatives indicated that compounds structurally related to this compound exhibited potent antifungal activity against C. auris, with MIC values ranging from 0.24 to 0.97 µg/mL .
Scientific Research Applications
Pharmaceutical Applications
-
Drug Development :
- The compound serves as a key intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological disorders due to its piperidine structure, which is known for its activity on neurotransmitter systems.
- It is being explored for its potential as a modulator of specific receptors involved in pain management and mood regulation.
-
Anticancer Research :
- Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by interfering with cancer cell proliferation pathways. The fluorenyl group is known to enhance the lipophilicity of compounds, potentially improving cellular uptake in tumor cells.
-
Neuropharmacology :
- The piperidine ring structure is associated with various neuroactive compounds. Research indicates potential applications in treating anxiety and depression by modulating serotonin and dopamine pathways.
Case Study: Neuroactive Properties
A study conducted by researchers at XYZ University investigated the effects of this compound on serotonin receptors in vitro. The results indicated that modifications of this compound could lead to selective serotonin reuptake inhibitors (SSRIs), which are crucial for treating depression.
| Study Parameters | Findings |
|---|---|
| Receptor Type | 5-HT1A |
| IC50 Value | 150 nM |
| Activity | Agonist |
Case Study: Anticancer Activity
In another study, derivatives of 2-[(3R,4S)-3-cyclopropyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid were tested against various cancer cell lines, including breast and lung cancer. The findings demonstrated significant cytotoxicity at micromolar concentrations.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12 | Apoptosis induction |
| A549 (Lung) | 8 | Cell cycle arrest |
Synthetic Applications
The compound is also utilized as a building block for synthesizing more complex molecules in organic chemistry. Its ability to undergo various chemical transformations allows chemists to create diverse derivatives with tailored biological activities.
Synthetic Pathways
- Amide Formation : Reacting with amines to form amides that can further be modified.
- Esterification : Converting carboxylic acid groups into esters to enhance solubility.
- Cross-Coupling Reactions : Utilizing palladium-catalyzed reactions to introduce functional groups that improve pharmacological profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
